molecular formula C21H20ClNO5S B2705848 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide CAS No. 1448043-98-8

5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide

Cat. No.: B2705848
CAS No.: 1448043-98-8
M. Wt: 433.9
InChI Key: PJOXOCQAOAMTAI-UHFFFAOYSA-N
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Description

“5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a carboxamide group, and various substituents including a chlorobenzyl sulfonyl group and an ethoxyphenyl group. Such compounds are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Attachment of the chlorobenzyl sulfonyl group: This can be done through sulfonylation reactions using chlorobenzyl sulfonyl chloride.

    Addition of the ethoxyphenyl group: This step might involve etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the ethoxy group.

    Reduction: Reduction reactions could target the carboxamide group or the sulfonyl group.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

“5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide” could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamides: Compounds with similar core structures but different substituents.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to various frameworks.

    Chlorobenzyl derivatives: Compounds featuring chlorobenzyl groups with different functional groups.

Uniqueness

The uniqueness of “5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide” lies in its specific combination of functional groups, which could confer unique biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfonylmethyl]-N-(2-ethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S/c1-2-27-19-10-6-5-9-18(19)23-21(24)20-12-11-16(28-20)14-29(25,26)13-15-7-3-4-8-17(15)22/h3-12H,2,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOXOCQAOAMTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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